N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride
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Overview
Description
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N2O2S and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modulation of Protein Kinases
Naphthalenesulfonamide derivatives, including compounds similar to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, have been shown to interact with protein kinases, such as protein kinase C, influencing their activity in cellular processes. These interactions can modulate Ca2+-dependent processes, highlighting the compound's potential in studying intracellular signaling pathways (Ito et al., 1986).
Inhibition of Cell Proliferation
Compounds structurally related to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride have been investigated for their ability to inhibit cell proliferation. Studies have demonstrated that these compounds can penetrate cell membranes, accumulate in the cytoplasm, and subsequently inhibit the proliferation of certain cell lines, indicating a potential use in cancer research or therapy (Hidaka et al., 1981).
Interaction with Calmodulin
The interaction of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride derivatives with calmodulin has been a significant focus, given their role as calmodulin antagonists. These interactions have implications for understanding the regulation of calmodulin-dependent enzymes and processes within cells, offering insights into cellular mechanisms and potential therapeutic targets (Hart et al., 1983).
Effects on Intracellular Calcium Levels
Research has shown that compounds like N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride can influence intracellular calcium levels. This effect is crucial for understanding cellular signaling, especially in cancer cells, where calcium signaling plays a pivotal role in proliferation and apoptosis (Jan et al., 2000).
Antitumor Activity
The antitumor potential of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride derivatives has been explored in various models. Studies have demonstrated an inhibitory effect on tumor growth and promotion in certain types of cancers, suggesting the compound's utility in developing novel anticancer strategies (Ito & Hidaka, 1983).
Mechanism of Action
Target of Action
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, also known as APMA, is a type of aminoalkyl methacrylamide Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s known that apma has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . This suggests that APMA may interact with its targets through these properties, leading to changes in the biological system .
Biochemical Pathways
Apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that APMA may influence various biochemical pathways related to these processes.
Pharmacokinetics
APMA is a powder at room temperature and should be stored at 2-8°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Given its use in gene delivery, drug delivery, and diagnostics applications , it can be inferred that APMA may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that apma is a powder at room temperature and should be stored at 2-8°c . This suggests that temperature and other environmental factors may influence its stability and, consequently, its action and efficacy.
Properties
IUPAC Name |
N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREFPAWBKYKLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657023 |
Source
|
Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78957-86-5 |
Source
|
Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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